N-((4-((2,4-Dichlorobenzyl)oxy)phenyl)methylene)-3,5-bis(trifluoromethyl)aniline N-((4-((2,4-Dichlorobenzyl)oxy)phenyl)methylene)-3,5-bis(trifluoromethyl)aniline
Brand Name: Vulcanchem
CAS No.: 297149-81-6
VCID: VC21410206
InChI: InChI=1S/C22H13Cl2F6NO/c23-17-4-3-14(20(24)10-17)12-32-19-5-1-13(2-6-19)11-31-18-8-15(21(25,26)27)7-16(9-18)22(28,29)30/h1-11H,12H2
SMILES: C1=CC(=CC=C1C=NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OCC3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C22H13Cl2F6NO
Molecular Weight: 492.2g/mol

N-((4-((2,4-Dichlorobenzyl)oxy)phenyl)methylene)-3,5-bis(trifluoromethyl)aniline

CAS No.: 297149-81-6

Cat. No.: VC21410206

Molecular Formula: C22H13Cl2F6NO

Molecular Weight: 492.2g/mol

* For research use only. Not for human or veterinary use.

N-((4-((2,4-Dichlorobenzyl)oxy)phenyl)methylene)-3,5-bis(trifluoromethyl)aniline - 297149-81-6

Specification

CAS No. 297149-81-6
Molecular Formula C22H13Cl2F6NO
Molecular Weight 492.2g/mol
IUPAC Name N-[3,5-bis(trifluoromethyl)phenyl]-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methanimine
Standard InChI InChI=1S/C22H13Cl2F6NO/c23-17-4-3-14(20(24)10-17)12-32-19-5-1-13(2-6-19)11-31-18-8-15(21(25,26)27)7-16(9-18)22(28,29)30/h1-11H,12H2
Standard InChI Key JPTJBGZIRLXXKV-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C=NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OCC3=C(C=C(C=C3)Cl)Cl
Canonical SMILES C1=CC(=CC=C1C=NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OCC3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Properties

N-((4-((2,4-Dichlorobenzyl)oxy)phenyl)methylene)-3,5-bis(trifluoromethyl)aniline, also known as N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N-((4-[(2,4-DICHLOROBENZYL)OXY]PHENYL)METHYLENE)AMINE, possesses a unique molecular structure characterized by multiple functional groups. The compound features a central imine linkage connecting two aryl moieties, with one aryl group bearing two trifluoromethyl substituents and the other containing an ether linkage to a dichlorobenzyl group .

Physicochemical Properties

The physicochemical properties of N-((4-((2,4-Dichlorobenzyl)oxy)phenyl)methylene)-3,5-bis(trifluoromethyl)aniline are summarized in Table 1.

Table 1: Physicochemical Properties of N-((4-((2,4-Dichlorobenzyl)oxy)phenyl)methylene)-3,5-bis(trifluoromethyl)aniline

PropertyValue
Molecular FormulaC22H13Cl2F6NO
Molecular Weight492.24 g/mol
Physical StateSolid (at standard conditions)
Structural Components- 3,5-bis(trifluoromethyl)aniline moiety
- 4-((2,4-dichlorobenzyl)oxy)benzaldehyde-derived imine
- Ether linkage
- Imine (C=N) bond
Functional Groups- Ether (-O-)
- Imine (-C=N-)
- Halogen substituents (Cl, F)

The compound contains multiple halogen atoms, including six fluorine atoms in the trifluoromethyl groups and two chlorine atoms in the dichlorobenzyl moiety. These halogen substitutions contribute significantly to its chemical reactivity and potential applications .

Synthesis Methods

Several synthetic approaches can be utilized to prepare N-((4-((2,4-Dichlorobenzyl)oxy)phenyl)methylene)-3,5-bis(trifluoromethyl)aniline, with the most common method involving a two-step process: benzylation of 4-hydroxybenzaldehyde followed by imine formation.

Benzylation Reaction

The first step typically involves the benzylation of 4-hydroxybenzaldehyde with 2,4-dichlorobenzyl bromide under basic conditions. This reaction can be performed using potassium carbonate in DMF at elevated temperatures .

The general procedure for benzylation reactions of similar compounds involves:

  • Dissolving the hydroxybenzaldehyde in DMF (2 mL)

  • Adding K2CO3 (1.5 mmol) and 2,4-dichlorobenzyl bromide (1 mmol)

  • Stirring at 60°C until completion (monitored by TLC)

  • Workup by adding aqueous ammonium chloride and extraction with ethyl acetate

  • Drying over MgSO4 and purification by column chromatography

Imine Formation

The second step involves condensation of the resulting 4-((2,4-dichlorobenzyl)oxy)benzaldehyde with 3,5-bis(trifluoromethyl)aniline to form the imine linkage. This reaction typically proceeds under mild conditions and may be facilitated by acid catalysis or molecular sieves to remove water formed during the reaction .

Similar imine formations have been reported to occur efficiently in methanol or ethanol at room temperature or with gentle heating . The reaction can be monitored by TLC or NMR spectroscopy to confirm completion.

SupplierLocationContact InformationProduct List Size
Key Organics Limited/Bionet ResearchUnited Kingdom+44 1840 212171, enquiries@keyorganics.ltd.uk6663
Ryan Scientific, Inc.United States843-884-4911 x 319, ryan.reichlyn@ryansci.com6439
CARBONE SCIENTIFIC CO.,LTDUnited Kingdom+44(0)870 486 8629, sales@carbonesci.com6666
3B Scientific CorporationUnited States847.281.9822, sales@3bsc.com6718

These suppliers provide the compound for research and development purposes, with varying stock levels and delivery capabilities .

Structural Analogs and Related Compounds

Several structural analogs of N-((4-((2,4-Dichlorobenzyl)oxy)phenyl)methylene)-3,5-bis(trifluoromethyl)aniline have been synthesized and studied for various applications. These analogs typically feature modifications to either the benzyl ether component or the trifluoromethyl-substituted aniline moiety.

Bis(trifluoromethyl) Derivatives

The 3,5-bis(trifluoromethyl)phenyl moiety is found in several biologically active compounds. For example, 1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene (CAS: 32247-96-4) has been studied for its potential applications in medicinal chemistry .

This compound has been utilized in the synthesis of inhibitors targeting CYP5122A1, an enzyme involved in sterol biosynthesis in Leishmania parasites. Specifically, the compound N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide (18e) showed modest selectivity for inhibiting L. donovani promastigote proliferation .

Phenylbis(oxy) Derivatives

Structurally related compounds featuring phenylbis(oxy) linkages have been synthesized and characterized. For instance, 4,4'-[1,4-phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline] (CAS: 874438-62-7) shares some structural similarities with our target compound .

Similarly, 4,4'-[1,3-phenylenebis(oxy)]bis[3-(trifluoromethyl)aniline] represents another class of related compounds with potential applications in materials science and organic synthesis .

Future Research Directions

Future research on N-((4-((2,4-Dichlorobenzyl)oxy)phenyl)methylene)-3,5-bis(trifluoromethyl)aniline could explore several promising avenues:

  • Detailed structure-activity relationship studies to identify potential biological targets and activities

  • Development of more efficient synthetic routes, possibly using microwave-assisted or flow chemistry methods

  • Investigation of its potential as a ligand for metal complexation, given the presence of the imine nitrogen as a potential coordination site

  • Exploration of its electronic and photophysical properties for applications in materials science

  • Modification of its structure to develop more potent derivatives for specific applications

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